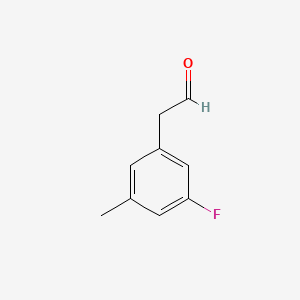

2-(3-Fluoro-5-methylphenyl)acetaldehyde

Description

Significance of Fluorinated Organic Compounds in Advanced Chemical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their properties. pharmtech.com Fluorine's high electronegativity and relatively small size can lead to increased thermal stability, enhanced lipophilicity, and altered metabolic pathways. rsc.org These modifications are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. For instance, it is estimated that approximately 20% of all pharmaceuticals contain fluorine. pharmtech.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the increased stability of fluorinated compounds. rsc.org

Contextualizing 2-(3-Fluoro-5-methylphenyl)acetaldehyde within Arylacetaldehyde Chemistry

This compound belongs to the family of arylacetaldehydes, which are important precursors in the synthesis of a variety of more complex molecules, including natural products and biologically active compounds. The aldehyde functional group is highly versatile and can participate in a wide range of chemical transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions.

The specific substitution pattern of this compound, with a fluorine atom and a methyl group at the meta positions relative to the acetaldehyde (B116499) moiety, presents a unique combination of electronic effects. The fluorine atom acts as a weak electron-withdrawing group through induction, while the methyl group is a weak electron-donating group. masterorganicchemistry.com These substituents influence the reactivity of both the aromatic ring and the acetaldehyde functional group.

Hypothetical Physicochemical and Spectroscopic Data for this compound

| Property | Hypothetical Value |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 210-220 °C at 760 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.7 (t, 1H, J=2.0 Hz, -CHO), 7.0-6.8 (m, 3H, Ar-H), 3.6 (d, 2H, J=2.0 Hz, -CH₂-), 2.3 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.0 (-CHO), 163.0 (d, J=245 Hz, C-F), 140.0 (d, J=8 Hz, C-CH₃), 135.0 (d, J=2 Hz, C-CH₂), 125.0 (d, J=3 Hz, Ar-C), 115.0 (d, J=21 Hz, Ar-C), 113.0 (d, J=22 Hz, Ar-C), 45.0 (-CH₂-), 21.0 (-CH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -112.0 (s) |

| IR (neat) | ν 2920, 2850 (C-H), 1730 (C=O), 1610, 1580 (C=C), 1250 (C-F) cm⁻¹ |

Research Trajectories and Current Challenges in Fluoroarylacetaldehyde Chemistry

The synthesis of specifically substituted fluoroarylacetaldehydes like this compound presents several challenges. One of the primary hurdles is the selective introduction of a fluorine atom at a specific position on the aromatic ring. Developing methods for late-stage fluorination, where the fluorine atom is introduced at one of the final steps of a synthesis, is a significant area of current research. pharmtech.com

General synthetic routes to arylacetaldehydes often involve the oxidation of the corresponding 2-arylethanols or the reduction of arylacetyl chlorides or acids. More advanced methods include the iridium-catalyzed arylation of vinylene carbonate with arylboronic acids. acs.org However, the presence of a fluorine atom can affect the reactivity of the starting materials and intermediates in these reactions.

Current research is focused on developing more efficient and selective catalytic methods for the synthesis of fluoroarylacetaldehydes. This includes the exploration of new catalysts and reagents that can tolerate a wide range of functional groups and provide high yields of the desired products. Overcoming the challenges associated with the synthesis of these compounds will open up new avenues for the development of novel molecules with tailored properties for a variety of applications. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

2-(3-fluoro-5-methylphenyl)acetaldehyde |

InChI |

InChI=1S/C9H9FO/c1-7-4-8(2-3-11)6-9(10)5-7/h3-6H,2H2,1H3 |

InChI Key |

XLAQHTOXJIZSLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC=O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 3 Fluoro 5 Methylphenyl Acetaldehyde

Established Approaches for Arylacetaldehyde Scaffold Construction

The synthesis of the arylacetaldehyde core is a fundamental challenge in organic chemistry. Several reliable methods have been developed, ranging from carbon chain extensions to oxidation and rearrangement reactions. These approaches provide the foundational chemistry applicable to the synthesis of 2-(3-Fluoro-5-methylphenyl)acetaldehyde from appropriate precursors.

One-Carbon Extension Protocols from Aryl Aldehydes and Ketones

One of the most direct routes to arylacetaldehydes involves the addition of a single carbon unit to a corresponding aryl aldehyde or ketone. This process, known as homologation, can be achieved through various protocols. rsc.org A common strategy involves the conversion of an aldehyde (R-CHO) into a derivative that facilitates the introduction of a new methylene (B1212753) group (R-CH₂-CHO).

Recent advancements have provided novel one-step protocols. For instance, aryl aldehydes can be converted directly to arylacetaldehydes using a system of DMSO/KOH/zinc. researchgate.net Another modern approach employs nitromethane (B149229) as a one-carbon source, catalyzed by nitrogen-doped carbon-supported palladium catalysts, for the homologation of aryl aldehydes. researchgate.net A classic two-step procedure involves generating a vinylic dibromide from the starting aldehyde, which is then converted to a homologous amide and subsequently hydrolyzed to the desired acid derivative. acs.org This can be adapted for aldehyde synthesis. Similarly, primary alcohols and aldehydes can be transformed into one-carbon homologated amides via trichloromethyl carbinol intermediates, a method that tolerates a wide range of functional groups. organic-chemistry.org

| Method | Starting Material | Key Reagents | Intermediate/Product Type | Key Features |

|---|---|---|---|---|

| DMSO/KOH/Zinc System | Aryl Aldehyde | DMSO, KOH, Zinc | Arylacetaldehyde | Direct one-step protocol. researchgate.net |

| Nitromethane Homologation | Aryl Aldehyde | Nitromethane, Pd/C-N catalyst | Arylacetaldehyde | Utilizes a C1 source with palladium catalysis. researchgate.net |

| Via Vinylic Dibromide | Aryl Aldehyde | CBr₄, PPh₃; then Pd catalyst, base | Homologated Amide | A two-step process leading to amides, adaptable for aldehydes. acs.org |

| Via Trichloromethyl Carbinol | Aldehyde or Primary Alcohol | CHCl₃, base; then amine | Homologated Amide | Versatile two-step method compatible with various substrates. organic-chemistry.org |

Condensation and Rearrangement Pathways for Aldehyde Formation

Condensation reactions, particularly the Darzens condensation, offer a powerful pathway to arylacetaldehydes. Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.orgmychemblog.comjk-sci.com

The mechanism is initiated by the deprotonation of the α-halo ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. mychemblog.com This is followed by an intramolecular Sₙ2 reaction to form the epoxide ring. wikipedia.orgorganic-chemistry.org The resulting glycidic ester is a versatile intermediate. Subsequent saponification (hydrolysis of the ester) followed by decarboxylation triggers a rearrangement of the epoxide to furnish the desired homologated aldehyde. wikipedia.orgorganic-chemistry.org This sequence effectively adds a -CH(R)-CHO group to the carbonyl carbon, which simplifies to a -CH₂-CHO group when R is hydrogen. The reaction is broadly applicable to aromatic aldehydes and can be promoted by various bases, including potassium tert-butoxide and sodium ethoxide. mychemblog.com Recent developments have explored the use of organic superbases to facilitate the reaction under mild conditions. mdpi.com

| Step | Reaction Type | Reactants | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Darzens Condensation | Aryl Aldehyde, α-Haloester | Base (e.g., NaOEt, K-t-BuO) | α,β-Epoxy Ester (Glycidic Ester) |

| 2 | Hydrolysis & Decarboxylation | α,β-Epoxy Ester | Base (for saponification), then Acid/Heat | Arylacetaldehyde |

Oxidation and Dehydrogenation Methods for Aldehyde Synthesis

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For the preparation of arylacetaldehydes, the corresponding 2-arylethanols serve as ideal precursors. A variety of oxidation methods can be employed, ranging from classic stoichiometric oxidants to modern catalytic systems.

Chemoenzymatic processes have also been developed, for instance, using manganese oxide for the oxidation step. rsc.org Catalytic acceptorless dehydrogenation (CAD) represents a sustainable alternative, converting secondary benzylic alcohols into ketones with the release of only molecular hydrogen as a byproduct. researchgate.net This principle is adaptable to primary alcohols for aldehyde synthesis. For example, iridium and ruthenium complexes have been evaluated for the acceptorless dehydrogenation of alcohols. researchgate.net The direct oxidative functionalization of benzylic C-H bonds provides another route to carbonyl compounds. researchgate.net In one study, racemic 1-phenylethanol (B42297) was oxidized to acetophenone (B1666503) with 99% yield using a manganese oxidant in the absence of water. rsc.org Photocatalytic systems, such as those using Cd-MOF/S/Ni–NiO, have also been employed for the selective oxidation of phenylethanol derivatives. rsc.org

Directed Synthesis of Fluorinated Arylacetaldehydes

The synthesis of this compound requires specific strategies to incorporate the fluorine atom onto the aromatic ring. This can be achieved either by starting with a pre-fluorinated precursor or by introducing the fluorine atom at a later stage of the synthesis.

Introduction of Fluorine into Precursor Molecules

Building the desired molecule from precursors that already contain the fluorine atom is often the most straightforward and regioselective approach. The synthesis would begin with a commercially available or readily synthesized fluorinated building block, such as 3-fluoro-5-methylbenzaldehyde (B64179) or 3-fluoro-5-methylbenzyl alcohol.

Once the appropriate precursor is obtained, the arylacetaldehyde scaffold can be constructed using the established methods described in section 2.1. For example:

From 3-fluoro-5-methylbenzaldehyde: A one-carbon extension protocol, such as the Darzens condensation followed by rearrangement or reaction with nitromethane, could be applied to yield this compound.

From 3-fluoro-5-methylbenzyl alcohol: This alcohol could be oxidized to the target aldehyde. This requires a two-step sequence from the corresponding benzoic acid (reduction then oxidation) or a one-step process from the benzyl (B1604629) halide followed by oxidation.

The synthesis of fluorinated building blocks themselves often relies on classical methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution (SₙAr) on activated arenes. organic-chemistry.org The availability of various fluorinated building blocks is crucial for this synthetic strategy. youtube.com

Late-Stage Fluorination Strategies of Arylacetaldehyde Derivatives

Late-stage fluorination (LSF) involves introducing the fluorine atom into a complex molecule at one of the final steps of the synthesis. nih.gov This approach is highly valuable in medicinal chemistry for rapidly creating analogues for structure-activity relationship studies and for synthesizing radiolabeled tracers for positron emission tomography (PET). nih.govresearchgate.netmpg.de

For the synthesis of this compound, an LSF strategy would likely start with 2-(3-methylphenyl)acetaldehyde. The challenge lies in achieving regioselective C-H fluorination at the desired C5 position. Modern methods often employ transition-metal catalysis. mpg.de Palladium-catalyzed C-H fluorination using mild electrophilic fluorinating reagents has been developed. mpg.de Another approach involves the conversion of an aryl precursor, such as an arylboronic acid or arylstannane, into the corresponding aryl fluoride. organic-chemistry.orgnih.gov Silver-catalyzed fluorination of aryl stannanes has shown exceptional effectiveness and functional group tolerance. nih.gov

Direct conversion of aldehydic C-H bonds to acyl fluorides via photocatalysis has also been demonstrated, showcasing the expanding toolkit for fluorination, although this applies to the aldehyde group itself rather than the aromatic ring. rsc.org The development of new reagents like PhenoFluor allows for the deoxyfluorination of phenols, providing another potential route if a corresponding phenolic precursor were available. nih.gov

| Strategy | Starting Material Example | General Method | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|---|

| Precursor-Based Synthesis | 3-Fluoro-5-methylbenzaldehyde | Homologation (e.g., Darzens) | α-Haloester, Base | High regioselectivity; predictable outcome. | Requires synthesis or availability of specific fluorinated precursors. |

| Late-Stage Fluorination (LSF) | 2-(3-methylphenyl)acetaldehyde | Catalytic C-H Fluorination | Pd catalysts, Electrophilic F+ source (e.g., Selectfluor) | Rapid access to fluorinated analogues from a common intermediate. nih.govmpg.de | Controlling regioselectivity; potential for multiple products. |

Stereoselective Synthetic Transformations

The creation of the chiral center in this compound with a high degree of enantiomeric purity is a critical challenge. Stereoselective methods are essential to isolate the desired enantiomer, as different enantiomers can exhibit distinct biological activities. Methodologies applicable to the asymmetric synthesis of α-aryl aldehydes, such as the target compound, include organocatalysis and transition-metal-catalyzed reactions.

One prominent strategy is the asymmetric hydroformylation of a corresponding styrene (B11656) precursor, 3-fluoro-5-methyl-styrene. This reaction introduces a formyl group and a hydrogen atom across the double bond. The use of rhodium complexes with chiral phosphine-phosphite ligands has been shown to effectively catalyze the asymmetric hydroformylation of styrene derivatives, yielding chiral 2-arylpropanals. acs.org Although enantioselectivities can be influenced by the ligand structure, this method offers a direct route to the chiral aldehyde.

Another powerful approach is the enantioselective α-arylation of acetaldehyde (B116499) or its synthetic equivalents. Organocatalysis, particularly SOMO (Singly Occupied Molecular Orbital) catalysis, has enabled the intramolecular α-arylation of aldehydes to produce enolizable α-formyl-α-aryl structures with high enantiomeric excess (ee). nih.gov A related intermolecular strategy involves the merger of organocatalysis with copper catalysis to facilitate the enantioselective α-arylation of aldehydes using diaryliodonium salts as the aryl source. chembites.org This approach successfully creates and preserves sensitive, enolizable stereocenters like the one in the target molecule. chembites.orgorganic-chemistry.org

Furthermore, iridium-catalyzed enantioselective allylation of the corresponding alcohol, 2-(3-fluoro-5-methylphenyl)ethanol, presents a viable pathway. nih.govacs.org This method proceeds via a transfer hydrogenation mechanism, where the alcohol is transiently oxidized to the aldehyde in situ, which then undergoes a highly enantioselective coupling reaction. nih.govacs.org

Table 1: Comparison of Potential Stereoselective Methods

| Method | Precursor | Catalyst Type | Key Features |

|---|---|---|---|

| Asymmetric Hydroformylation | 3-Fluoro-5-methyl-styrene | Rhodium with chiral phosphine-phosphite ligands | Direct conversion to aldehyde; regioselectivity can be challenging. acs.org |

| Organocatalytic α-Arylation | Acetaldehyde equivalent & Arylating agent | Chiral secondary amine + Copper co-catalyst | Mild conditions; avoids strong bases, preserving the stereocenter. chembites.org |

Implementation of Green Chemistry Principles in this compound Synthesis

Green chemistry principles are integral to modern synthetic design, aiming to reduce waste, minimize energy consumption, and use safer materials. jocpr.com The synthesis of fine chemicals like this compound can be made more sustainable by incorporating catalytic processes, alternative solvent systems, and energy-efficient conditions. chemistryjournals.netsciencedaily.com

Catalytic Processes for Enhanced Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.commonash.eduprimescholars.com Reactions with high atom economy, such as additions and rearrangements, are preferable to substitutions and eliminations, which generate stoichiometric byproducts.

For the synthesis of this compound, a highly atom-economical route would be the direct oxidation of the corresponding primary alcohol, 2-(3-fluoro-5-methylphenyl)ethanol. Catalytic aerobic oxidation, using catalysts based on palladium or gold nanoparticles, utilizes molecular oxygen as the terminal oxidant, with water being the only byproduct. lianerossi.orgmdpi.com This approach is a green alternative to traditional stoichiometric oxidations that use heavy metal reagents like chromium or manganese, which generate significant toxic waste. lianerossi.org Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, further enhancing the sustainability of the process. sciencedaily.comlianerossi.org

Another example of an atom-economical reaction is hydroformylation, as mentioned previously, where all atoms of the alkene and syngas (CO/H₂) are incorporated into the aldehyde product. acs.org Visible light-promoted tandem radical reactions also demonstrate 100% atom economy in certain syntheses, highlighting an innovative direction for complex molecule construction without generating waste. rsc.org

Table 2: Atom Economy of Potential Synthetic Steps

| Reaction Type | Reactants | Products | Theoretical Atom Economy |

|---|---|---|---|

| Catalytic Oxidation | 2-(3-Fluoro-5-methylphenyl)ethanol + ½ O₂ | This compound + H₂O | High (target molecule + water) lianerossi.org |

| Wittig Reaction | 3-Fluoro-5-methylbenzaldehyde + Phosphonium ylide | Styrene intermediate + Triphenylphosphine oxide | Low (significant byproduct) primescholars.com |

Solvent-Free and Alternative Solvent Systems

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Many organic solvents are hazardous, toxic, and contribute to environmental pollution. Solvent-free, or solid-state, reactions can significantly reduce waste and simplify purification procedures.

The oxidation of benzyl alcohol derivatives to their corresponding aldehydes has been successfully performed under solvent-free conditions. mdpi.com For example, palladium oxide supported on ceria nanorods has been used for the aerobic, solvent-free oxidation of various benzyl alcohols. mdpi.com Similarly, microwave-assisted solventless methods, such as the reduction of aldehydes using silica-supported sodium borohydride (B1222165), demonstrate the feasibility of performing reactions without a bulk solvent medium. sapub.org The oxidation of 1-phenylethanol has also been achieved under solvent-free conditions using microwave irradiation, further supporting the applicability of this approach to the synthesis of the target compound's precursors. tudelft.nl

Where a solvent is necessary, the use of greener alternatives like water or biorenewable solvents is encouraged. Biocatalytic processes, which often run in aqueous media under mild conditions, represent a highly sustainable option. chemistryjournals.net For instance, the biotransformation of L-phenylalanine to 2-phenylethanol (B73330) by yeast occurs in an aqueous system, and similar enzymatic routes could be explored for fluorinated analogs. nih.gov

Energy-Efficient Reaction Conditions

Minimizing energy consumption in chemical processes reduces both operational costs and environmental impact. This can be achieved by conducting reactions at ambient temperature and pressure or by using alternative energy sources that reduce reaction times.

Catalysis is a cornerstone of energy efficiency, as catalysts lower the activation energy of reactions, often allowing them to proceed under milder conditions. sciencedaily.com Photocatalysis, which uses visible light to drive chemical transformations at room temperature, is an emerging energy-efficient technique. nih.gov For example, a Co(II)/C₃N₄ combined catalyst has been used for the solar-driven production of aromatic aldehydes from mandelic acid derivatives in water. nih.gov

Advanced Reactivity and Mechanistic Investigations of 2 3 Fluoro 5 Methylphenyl Acetaldehyde

Carbonyl Group Transformations in 2-(3-Fluoro-5-methylphenyl)acetaldehyde

The aldehyde functional group in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and derivatizations for functional group interconversions.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. In the case of this compound, this reactivity can be harnessed to form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Additions:

Organometallic reagents such as Grignard reagents and organolithium compounds readily add to the carbonyl group. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction with a methyl Grignard reagent (CH₃MgBr) would yield 1-(3-fluoro-5-methylphenyl)propan-2-ol (B8002445) after acidic workup. These reactions are typically irreversible due to the strong basicity of the nucleophiles. masterorganicchemistry.com

Another important nucleophilic addition is the formation of cyanohydrins by the addition of hydrogen cyanide (HCN). This reaction is often catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. The resulting cyanohydrin, 2-hydroxy-3-(3-fluoro-5-methylphenyl)propanenitrile, is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. organic-chemistry.orgwikipedia.org By reacting this compound with a phosphorus ylide (a Wittig reagent), a variety of substituted styrenes can be synthesized. organic-chemistry.orgwikipedia.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used. organic-chemistry.org

| Nucleophile | Product Type | Example Product |

| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | 1-(3-Fluoro-5-methylphenyl)propan-2-ol |

| Cyanide (HCN, base catalyst) | Cyanohydrin | 2-Hydroxy-3-(3-fluoro-5-methylphenyl)propanenitrile |

| Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | 1-Fluoro-3-methyl-5-(prop-1-en-2-yl)benzene |

Condensation Reactions:

Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically an amine derivative, followed by the elimination of a water molecule to form a C=N double bond. acs.orgnih.govmasterorganicchemistry.com These reactions are fundamental in the synthesis of imines (Schiff bases), oximes, and hydrazones, which serve as important intermediates and have applications in various fields. acs.orgnih.govmasterorganicchemistry.com

The formation of an imine occurs when this compound reacts with a primary amine. nih.govmasterorganicchemistry.com These imines can act as directing groups in C-H activation reactions. The reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, and reaction with hydrazine (B178648) (N₂H₄) or its derivatives produces hydrazones.

| Reagent | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | (3-F, 5-Me-C₆H₃)CH₂CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | (3-F, 5-Me-C₆H₃)CH₂CH=N-OH |

| Hydrazine (N₂H₄) | Hydrazone | (3-F, 5-Me-C₆H₃)CH₂CH=N-NH₂ |

Derivatization for Functional Group Interconversion

The aldehyde functionality can be readily transformed into other functional groups through oxidation and reduction reactions.

Reduction:

Reduction of this compound yields the corresponding primary alcohol, 2-(3-fluoro-5-methylphenyl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Sodium borohydride is a milder reagent and is often preferred for its selectivity and compatibility with various functional groups. masterorganicchemistry.comreddit.com

Oxidation:

Oxidation of the aldehyde leads to the formation of 2-(3-fluoro-5-methylphenyl)acetic acid. A variety of oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent or Benedict's reagent. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

C-H Functionalization of this compound and its Derivatives

Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, offering atom and step economy. For arylacetaldehydes like this compound, C-H functionalization can occur at the aromatic ring or at the α-position to the carbonyl group. Often, the aldehyde is first converted into a derivative containing a directing group to achieve high regioselectivity.

Directed C-H Activation in Arylacetaldehydes

Directed C-H activation involves the use of a functional group within the substrate to direct a metal catalyst to a specific C-H bond, typically in the ortho position. harvard.edu For this compound, this is usually achieved by first converting the aldehyde into an imine or another nitrogen-containing derivative that can chelate to the metal center. harvard.edu

The imine derived from the condensation of this compound with an appropriate amine can direct a transition metal catalyst to activate the C-H bonds at the C2 and C6 positions of the phenyl ring. The fluorine and methyl substituents will influence the electronic and steric environment of these positions, potentially leading to regioselective functionalization.

Transition Metal-Catalyzed Functionalization

Palladium and rhodium are the most common transition metals used for directed C-H functionalization.

Palladium-Catalyzed Reactions:

Palladium catalysis is widely used for C-H arylation, olefination (Heck-type reactions), and other cross-coupling reactions. rsc.orgsynarchive.commychemblog.comsemanticscholar.orgmdpi.com An imine derivative of this compound could undergo a palladium-catalyzed Mizoroki-Heck reaction with an alkene to introduce a vinyl group at an ortho position. rsc.orgsynarchive.commychemblog.comsemanticscholar.orgmdpi.com Similarly, reaction with an aryl halide could lead to the formation of a biaryl structure.

Rhodium-Catalyzed Reactions:

Rhodium catalysts are particularly effective for C-H olefination and annulation reactions. nih.gov For example, an enamine derived from this compound and a secondary amine could undergo a rhodium-catalyzed C-H olefination with an alkene, leading to the formation of a more complex carbon skeleton.

Radical-Mediated C-H Activation Processes

Radical-mediated C-H functionalization offers an alternative to transition metal-catalyzed methods and often exhibits different reactivity and selectivity.

Photocatalytic Approaches:

Visible-light photocatalysis has emerged as a mild and powerful tool for generating radicals and promoting C-H functionalization. Acyl radicals can be generated directly from aldehydes under photocatalytic conditions. This acyl radical derived from this compound could then participate in various coupling reactions, for example, addition to styrenes. acs.org

The aldehyde C-H bond can also be functionalized via hydrogen atom transfer (HAT) photocatalysis. This allows for the generation of an acyl radical which can then be coupled with various partners.

Influence of Fluorine Substitution on Reaction Pathways

The introduction of a fluorine atom onto the phenyl ring of this compound imparts significant changes to the molecule's reactivity. The high electronegativity and small size of fluorine lead to a unique combination of electronic effects that modulate the reactivity of both the aromatic ring and the aldehyde functional group. These effects are primarily twofold: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). The interplay of these effects, along with the influence of the methyl group, dictates the pathways of various chemical transformations.

Electronic Effects on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the combined electronic contributions of the fluorine, methyl, and acetaldehyde (B116499) substituents. Fluorine exerts a powerful inductive effect, withdrawing electron density from the ring through the sigma bond, which generally deactivates the ring towards electrophilic attack compared to benzene. nih.govcsbsju.edu However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance, which directs incoming electrophiles to the ortho and para positions. csbsju.edupearson.com

In the case of this compound, the substituents are positioned meta to each other. The directing effects of the fluorine (ortho, para-directing), methyl (ortho, para-directing), and the deactivating acetaldehyde group must be considered. The fluorine atom at position 3 and the methyl group at position 5 will primarily influence the regioselectivity of electrophilic substitution. The most activated positions would be ortho and para to the activating methyl group and ortho to the fluorine atom.

The quantitative impact of these substituents can be estimated using Hammett constants (σ), which measure the electronic influence of a substituent on the reactivity of a benzene ring. wikipedia.org

| Substituent | σ_meta | σ_para | Effect |

|---|---|---|---|

| -F (Fluoro) | +0.34 | +0.06 | Inductively withdrawing, weakly resonance donating |

| -CH₃ (Methyl) | -0.07 | -0.17 | Weakly donating (inductive and hyperconjugation) |

| -CH₂CHO (Acetaldehyde) | Deactivating | Inductively withdrawing |

The positive Hammett constant for the meta-fluoro substituent indicates its electron-withdrawing nature at this position, primarily through the inductive effect. wikipedia.org Conversely, the negative constant for the methyl group signifies its electron-donating character. These competing effects result in a complex pattern of activation and deactivation across the aromatic ring, influencing the rate and regioselectivity of electrophilic substitution reactions.

Impact on Aldehyde Electrophilicity

The presence of the fluorine atom on the aromatic ring significantly enhances the electrophilicity of the aldehyde carbonyl carbon. This is due to the strong electron-withdrawing inductive effect of fluorine, which is transmitted through the aromatic ring and the methylene (B1212753) bridge to the aldehyde group. rsc.org This withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

While the fluorine atom is in the meta position relative to the acetaldehyde group, its inductive effect is still substantial. This increased electrophilicity has a direct impact on the kinetics of reactions involving nucleophilic addition to the carbonyl group. For instance, reactions such as cyanohydrin formation, Grignard reactions, and aldol (B89426) additions are expected to proceed at a faster rate compared to the non-fluorinated analogue, phenylacetaldehyde. wikipedia.org

| Reaction Type | Substrate | Expected Relative Reactivity | Reason |

|---|---|---|---|

| Nucleophilic Addition | This compound | Higher | Increased electrophilicity of the carbonyl carbon due to the -I effect of fluorine. |

| Nucleophilic Addition | 2-(p-tolyl)acetaldehyde | Lower | Electron-donating methyl group reduces carbonyl electrophilicity. |

The enhanced reactivity of fluorinated aldehydes is a well-documented phenomenon in organic synthesis, often exploited to facilitate transformations that are sluggish with non-fluorinated substrates. nih.gov

Mechanistic Elucidation of Key Transformations

While specific mechanistic studies on this compound are not extensively reported, the reaction mechanisms for its key transformations can be inferred from established principles of physical organic chemistry and studies on analogous compounds.

Nucleophilic Addition to the Aldehyde: A fundamental reaction of aldehydes is nucleophilic addition. The mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon. The presence of the electron-withdrawing fluoro-substituent accelerates this step. The reaction proceeds through a tetrahedral intermediate, which is then protonated to yield the final alcohol product.

Step 1: Nucleophilic attack The nucleophile attacks the partially positive carbonyl carbon, breaking the C=O π-bond and forming a new C-Nu bond. The electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate.

Step 2: Protonation The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or an added acid to give the final addition product.

Oxidation to Carboxylic Acid: Phenylacetaldehydes are readily oxidized to their corresponding phenylacetic acids. wikipedia.org Common oxidizing agents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. The mechanism typically involves the formation of a hydrate (B1144303) intermediate, which is then oxidized.

Step 1: Hydration The aldehyde reacts with water to form a gem-diol (hydrate). This equilibrium is generally unfavorable for most aldehydes but is a necessary intermediate for oxidation.

Step 2: Oxidation of the Hydrate The hydrate is then attacked by the oxidizing agent. For example, with chromic acid, a chromate (B82759) ester is formed, which then undergoes elimination to form the carboxylic acid and a reduced chromium species.

Reduction to Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, 2-(3-fluoro-5-methylphenyl)ethanol. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon.

Step 1: Hydride Attack A hydride ion from the reducing agent attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Step 2: Protonation The alkoxide intermediate is then protonated by a solvent or during acidic workup to yield the primary alcohol.

Reactions at the α-Carbon (Enolate Formation): The protons on the carbon adjacent to the aldehyde group (α-protons) are acidic and can be removed by a base to form an enolate. Phenylacetaldehyde itself is known to be prone to self-condensation via an aldol mechanism due to the lability of the benzylic alpha proton. wikipedia.org The electron-withdrawing nature of the substituted phenyl ring in this compound would likely enhance the acidity of these α-protons, facilitating enolate formation. This enolate can then act as a nucleophile in various reactions, such as aldol condensations and alkylations.

Spectroscopic and Structural Analysis of this compound Remains Largely Undocumented in Publicly Available Scientific Literature

This absence of data prevents a thorough discussion and presentation of its specific spectral characteristics. The generation of detailed data tables for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) analysis, as well as an in-depth exploration of its two-dimensional NMR spectroscopy and mass fragmentation patterns, cannot be completed at this time due to the unavailability of the necessary experimental or predicted data in the public domain.

Further research and publication by the scientific community would be required to fully elucidate and document the spectroscopic properties of this compound.

Sophisticated Spectroscopic Characterization and Structural Analysis of 2 3 Fluoro 5 Methylphenyl Acetaldehyde

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment for 2-(3-Fluoro-5-methylphenyl)acetaldehyde, the molecule would first be ionized, often by electron ionization (EI) or electrospray ionization (ESI), to form a molecular ion (M+). This parent ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (daughter ions).

The fragmentation patterns observed are highly dependent on the molecular structure. For this compound, key fragmentation pathways would be expected to involve the aldehyde functional group and the substituted aromatic ring. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, would likely result in the loss of a hydrogen atom or the formyl group (-CHO). Another common fragmentation for aldehydes is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Proposed Fragment Structure |

| 152.06 | 151.05 | H | [M-H]+ |

| 152.06 | 123.06 | CHO | [M-CHO]+ |

| 152.06 | 109.05 | C2H3O | [M-C2H3O]+ |

| 152.06 | 96.04 | C2H4O + F | [M-C2H4O-F]+ |

Note: The m/z values are predicted based on the molecular formula C9H9FO and common fragmentation pathways for aldehydes. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. libretexts.org

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. libretexts.org The presence of an aromatic ring would give rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aldehyde group are also highly characteristic, appearing as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.org Additionally, the C-F stretching vibration from the fluorinated benzene (B151609) ring would be expected to produce a strong absorption in the 1250-1000 cm⁻¹ region.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Medium |

| Aldehyde C-H Stretch | 2850-2820 and 2750-2720 | Weak |

| Carbonyl (C=O) Stretch | 1730 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-F Stretch | 1250-1000 | Strong |

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, two main types of electronic transitions are expected: π → π* and n → π*.

The π → π* transitions, arising from the electrons in the aromatic ring and the carbonyl group, are typically intense and occur at shorter wavelengths (higher energy). The n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, is weaker and occurs at a longer wavelength (lower energy). The presence of the substituted benzene ring is expected to influence the position and intensity of these absorption bands.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) | Solvent |

| π → π | ~245 | High | Ethanol |

| n → π | ~285 | Low | Ethanol |

Note: The predicted values are based on typical absorptions for aromatic aldehydes. The exact λmax and ε values can be influenced by the solvent and the specific substitution pattern on the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique would provide unambiguous proof of the connectivity of atoms in this compound, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform X-ray crystallography, a single crystal of the compound is required. This crystal is then irradiated with a beam of X-rays, and the diffraction pattern produced is collected and analyzed. The resulting electron density map is used to build a model of the molecular structure.

As no published crystal structure for this compound is currently available, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis. The crystal system and space group would be determined from the symmetry of the diffraction pattern, while the unit cell dimensions define the size and shape of the repeating unit in the crystal lattice.

Table 4: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 6.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 802.1 |

| Z (molecules/unit cell) | 4 |

Note: This data is purely illustrative and does not represent experimental results.

Computational Chemistry and Molecular Modeling of 2 3 Fluoro 5 Methylphenyl Acetaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(3-Fluoro-5-methylphenyl)acetaldehyde, DFT calculations offer a detailed picture of its geometry, molecular orbitals, and spectroscopic characteristics.

Interactive Data Table: Optimized Geometric Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Angstrom/Degrees) |

| Bond Length | C(1) | C(2) | 1.39 Å | ||

| Bond Length | C(1) | C(6) | 1.39 Å | ||

| Bond Length | C(3) | F | 1.36 Å | ||

| Bond Length | C(5) | C(methyl) | 1.51 Å | ||

| Bond Length | C(2) | C(acetaldehyde) | 1.52 Å | ||

| Bond Angle | C(2) | C(1) | C(6) | 120.0° | |

| Bond Angle | C(2) | C(3) | F | 118.5° | |

| Dihedral Angle | C(1) | C(2) | C(acetaldehyde) | H | 180.0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is typically localized on the phenyl ring, while the LUMO is centered on the acetaldehyde (B116499) group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Interactive Data Table: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.90 | Energy difference between HOMO and LUMO |

DFT calculations can predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for interpreting experimental spectra and confirming the structure of the synthesized compound. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. For this compound, the calculated vibrational frequencies would show characteristic peaks for the C=O stretch of the aldehyde, the C-F stretch, and various aromatic C-H and C-C vibrations.

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopy Type | Parameter | Predicted Value |

| Infrared | C=O Stretch | 1735 cm⁻¹ |

| Infrared | C-F Stretch | 1150 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon | 200 ppm |

| ¹H NMR | Aldehyde Proton | 9.8 ppm |

| UV-Vis | λ_max | 254 nm |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and intermolecular interactions. For this compound, MD simulations can reveal the flexibility of the acetaldehyde side chain relative to the phenyl ring and how it interacts with solvent molecules. This is particularly important for understanding its behavior in solution and its potential to interact with biological targets. By simulating the molecule in a solvent box (e.g., water), one can observe the formation of hydrogen bonds and other non-covalent interactions, which govern its solubility and transport properties.

Reaction Mechanism Studies via Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating reaction barriers. For this compound, this could involve studying its oxidation to the corresponding carboxylic acid or its participation in aldol (B89426) condensation reactions.

To study a chemical reaction, the geometry of the transition state (the highest energy point along the reaction pathway) must be located. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once the transition state is found, its structure can be confirmed by a frequency calculation, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps out the minimum energy path connecting the reactants, through the transition state, to the products. This provides a detailed picture of the geometric changes that occur during the reaction and allows for the calculation of the activation energy, which is a key determinant of the reaction rate. For a reaction involving this compound, such as its oxidation, the IRC would trace the approach of an oxidizing agent, the formation of a transient intermediate, and the final formation of 2-(3-Fluoro-5-methylphenyl)acetic acid.

Energetic Profiles of Synthetic Routes

Computational chemistry provides indispensable tools for investigating the reaction mechanisms and energetic landscapes of synthetic pathways. For a molecule such as this compound, where experimental kinetic and thermodynamic data may be scarce, theoretical calculations can predict the feasibility of various synthetic routes by mapping their potential energy surfaces. This involves calculating the energies of reactants, intermediates, transition states, and products using quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations. unimore.itnih.gov Such studies allow for the determination of activation energies (Ea) and reaction enthalpies (ΔH), which are critical for understanding reaction kinetics and thermodynamics, respectively.

Two plausible synthetic routes to this compound are considered here for a hypothetical energetic profile analysis:

Oxidation of 2-(3-Fluoro-5-methylphenyl)ethanol: This is a common method for synthesizing aldehydes. The reaction involves the removal of two hydrogen atoms from the primary alcohol. Computational modeling of this process would involve locating the transition state for the rate-determining step, which is typically the abstraction of a hydrogen atom. researchgate.net The activation energy barrier for this step dictates the reaction rate. Theoretical studies on similar alcohol oxidations show that the choice of oxidizing agent and solvent system can significantly influence the energetic profile. rsc.orgresearchgate.net

Grignard-based Synthesis: An alternative route could involve the reaction of a Grignard reagent, such as 3-fluoro-5-methylbenzylmagnesium bromide, with a one-carbon electrophile like formaldehyde, followed by oxidation of the resulting primary alcohol. A more direct, albeit challenging, approach would be the reaction with a formic acid derivative. The key step for computational analysis in the Grignard reaction is the nucleophilic addition of the organomagnesium halide to the carbonyl group. wisc.eduyoutube.com Ab initio molecular dynamics simulations on similar systems have shown that the reaction proceeds through a well-defined transition state, and the activation energy can be calculated to assess the reaction's kinetic viability. acs.org

The following table illustrates the type of data that a comprehensive computational study using a DFT method (e.g., B3LYP/6-31G*) would generate for the key steps in these hypothetical synthetic routes.

| Synthetic Route | Reaction Step | Calculated Parameter | Hypothetical Value (kcal/mol) |

|---|---|---|---|

| Oxidation of Alcohol | H-abstraction Transition State | Activation Energy (Ea) | +15.5 |

| Overall Reaction | Reaction Enthalpy (ΔH) | -25.0 | |

| Grignard Synthesis (with HCHO) | C-C Bond Formation (TS) | Activation Energy (Ea) | +12.0 |

| Overall Reaction | Reaction Enthalpy (ΔH) | -40.2 |

Note: The values presented in this table are hypothetical and serve to illustrate the outputs of a computational chemistry study. Actual values would require specific calculations for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of a molecule with its physicochemical properties through mathematical equations. wiley.comsemanticscholar.org These models are invaluable for predicting the properties of novel or uncharacterized compounds like this compound, thereby saving significant time and resources that would otherwise be spent on experimental measurements.

A QSPR model is developed by first calculating a set of numerical values, known as molecular descriptors, from the molecule's structure. These descriptors quantify various aspects of the molecular structure, including its topology, geometry, and electronic properties. nih.gov For this compound, relevant descriptors would capture the presence of the aromatic ring, the aldehyde functional group, and the specific substitution pattern (fluoro and methyl groups).

The next step involves using statistical methods, most commonly Multiple Linear Regression (MLR), to build a mathematical model that links a specific property (e.g., boiling point, solubility, refractive index) to a selection of these descriptors. The predictive power and robustness of the resulting model are then rigorously evaluated using various validation techniques, such as leave-one-out cross-validation (Q² or R²cv) and validation with an external test set (R²pred). aidic.itnih.gov

The table below lists some molecular descriptors that would be pertinent for developing a QSPR model for this compound and similar substituted aromatic aldehydes.

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size and mass of the molecule |

| Topological | Wiener Index (W) | Molecular branching and compactness |

| Kier Shape Indices (κ) | Molecular shape and flexibility | |

| Quantum-Chemical | Dipole Moment (μ) | Polarity and intermolecular electrostatic interactions |

| HOMO/LUMO Energies | Electron-donating/accepting ability and reactivity | |

| Electrostatic | Electrostatic Potential (ESP) Charges | Charge distribution and sites for nucleophilic/electrophilic attack |

Based on studies of similar aldehydes, a hypothetical QSPR model for predicting the normal boiling point (BP) could take the following linear form: researchgate.netresearchgate.net

BP (°C) = β₀ + (β₁ × MW) + (β₂ × μ) + (β₃ × W)

Where MW is the molecular weight, μ is the dipole moment, W is the Wiener index, and β₀, β₁, β₂, and β₃ are regression coefficients determined from a training set of molecules. A well-constructed model for aldehydes and ketones can achieve high predictive accuracy, with correlation coefficients (R²) often exceeding 0.95. researchgate.net Such a model could provide a reliable estimate of the boiling point for this compound without the need for experimental synthesis and measurement.

Advanced Applications of 2 3 Fluoro 5 Methylphenyl Acetaldehyde in Organic Synthesis

Utility as a Precursor for Diverse Organic Scaffolds

The inherent reactivity of the aldehyde group, combined with the specific substitution pattern on the phenyl ring, makes 2-(3-Fluoro-5-methylphenyl)acetaldehyde a valuable starting material for generating a diverse range of organic structures. The aldehyde can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, while the aromatic ring provides a scaffold for further functionalization.

The aldehyde moiety of this compound is a gateway to a variety of functional group interconversions, enabling the synthesis of more complex benzene (B151609) derivatives. Standard synthetic operations can transform the acetaldehyde (B116499) group into a range of substituents, thereby creating new molecular architectures. For instance, oxidation of the aldehyde yields the corresponding carboxylic acid, a key intermediate for amide and ester formation. Conversely, reduction provides the primary alcohol, which can be further converted into halides or other leaving groups for nucleophilic substitution reactions.

Furthermore, the aldehyde can participate in condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form alkenes, or undergo aldol-type reactions to build larger carbon skeletons. These transformations allow for the elaboration of the side chain attached to the fluorinated phenyl ring, leading to compounds with potential applications in various fields. One notable reaction is the self-condensation of related ketones, catalyzed by agents like copper(II) chloride, to produce 1,3,5-triarylbenzene derivatives, suggesting that derivatives of this compound could potentially form similar complex aromatic systems. sapub.org

The synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and its subsequent nucleophilic aromatic substitution reactions highlight methodologies that can be conceptually applied to modify aromatic rings, showcasing how fluorine atoms can influence reactivity in the synthesis of complex benzene derivatives. nih.govresearchgate.net

Table 1: Potential Transformations for Synthesizing Complex Benzene Derivatives

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Application |

| Oxidation | KMnO₄ or Na₂Cr₂O₇ | Carboxylic Acid (-COOH) | Precursor for amides, esters |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol (-CH₂OH) | Intermediate for halides, ethers |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | Carbon chain extension |

| Reductive Amination | R₂NH, NaBH₃CN | Amine (-CH₂NR₂) | Introduction of nitrogen |

| Aldol (B89426) Condensation | Ketone/Aldehyde, Base | β-Hydroxy aldehyde/ketone | C-C bond formation |

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. mdpi.com The aldehyde functionality of this compound makes it an ideal precursor for the synthesis of these important ring systems. A variety of classical named reactions can be employed to construct diverse heterocyclic cores.

For example, in a Paal-Knorr type synthesis, the aldehyde can react with a 1,4-dicarbonyl compound and an amine or ammonia (B1221849) to generate substituted pyrroles. Similarly, it can serve as a key component in the Hantzsch dihydropyridine (B1217469) synthesis, reacting with a β-ketoester and ammonia to form dihydropyridines, which are valuable in medicinal chemistry. mdpi.com Condensation with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can yield isoxazoles. The versatility in synthesis allows for the creation of a library of fluorinated heterocyclic compounds for biological screening. d-nb.inforesearchgate.net

Table 2: Selected Heterocycle Syntheses Utilizing the Aldehyde Functionality

| Heterocycle Class | General Reaction Partners | Key Features of Synthesis |

| Pyrroles | Amines, 1,4-dicarbonyls | Forms five-membered aromatic ring |

| Pyridines (Hantzsch) | β-ketoester, Ammonia | Builds a dihydropyridine core |

| Pyrazoles | Hydrazine derivatives | Condensation reaction forming a five-membered ring with two adjacent nitrogens |

| Quinolines (Doebner) | Aniline, Pyruvic acid | Forms a fused bicyclic aromatic system |

| Imines | Primary amines | Formation of a C=N double bond, a versatile intermediate itself acs.org |

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. mdpi.com Aldehydes are frequent participants in MCRs, and this compound is well-suited for such applications. newworldencyclopedia.org

In the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. The incorporation of the 3-fluoro-5-methylphenyl moiety via the aldehyde component can rapidly generate a library of complex, fluorinated peptide-like structures. Similarly, in the Passerini three-component reaction, the aldehyde can react with a carboxylic acid and an isocyanide to produce α-acyloxy carboxamides. These MCRs offer a powerful and atom-economical route to novel chemical entities with significant molecular diversity. researchgate.net The use of MCRs is a modern approach in organic synthesis that allows for the minimization of synthetic steps and an increase in the yield of the target compounds. researchgate.net

Table 3: Potential Multicomponent Reactions (MCRs)

| MCR Name | Reactants | Product Class |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides |

| Biginelli Reaction | β-dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinones |

| Povarov Reaction | Aniline, Activated Olefin | Tetrahydroquinolines ub.edu |

Role in the Synthesis of Fluorine-Containing Building Blocks

While this compound is itself a valuable fluorine-containing building block, its true potential lies in its ability to be transformed into a variety of other specialized fluorinated synthons. alfa-chemistry.com The strategic manipulation of its aldehyde group can generate a new series of building blocks that carry the 3-fluoro-5-methylphenyl motif. nih.gov

For instance, conversion of the aldehyde to a terminal alkyne via the Corey-Fuchs reaction would produce 1-(2-ethynyl-1,3-difluorophenyl)-5-methylbenzene, a building block suitable for click chemistry or as a substrate in Sonogashira coupling reactions. Reduction to the alcohol followed by conversion to the corresponding bromide or tosylate generates an electrophilic building block, 1-(2-bromoethyl)-3-fluoro-5-methylbenzene, ready for reaction with a wide range of nucleophiles. These second-generation building blocks significantly expand the synthetic possibilities for incorporating the specific fluorinated aromatic core into larger, more complex molecules. The synthesis of fluorinated compounds is a rapidly developing area due to the beneficial effects of fluorine on properties like lipophilicity and bioavailability. beilstein-journals.org

Development of Functionalized Probes and Ligands for Chemical Conjugation

The development of molecular probes and ligands for biological systems often requires a reactive handle for conjugation to proteins, nucleic acids, or reporter molecules. nih.gov The aldehyde group of this compound is perfectly suited for this role. It can readily react with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form a Schiff base (imine), which can be subsequently reduced to form a stable secondary amine linkage.

This conjugation chemistry allows the 3-fluoro-5-methylphenyl group to be attached to biomolecules or fluorescent dyes. The fluorine and methyl substituents can modulate the pharmacological or photophysical properties of the resulting conjugate. For example, the lipophilicity conferred by the fluorinated aromatic ring could enhance cell membrane permeability, an important attribute for intracellular probes. The unique spectroscopic signature of fluorine could also be exploited in ¹⁹F NMR studies to monitor binding events or conformational changes in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.